(4-Cyclopropoxy-2-methylphenyl)methanamine
Description
Properties
IUPAC Name |
(4-cyclopropyloxy-2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-6-11(13-10-4-5-10)3-2-9(8)7-12/h2-3,6,10H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCDVRMJWHRPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling: Predictive pKa Modeling of (4-Cyclopropoxy-2-methylphenyl)methanamine
[1]
Executive Summary
The physicochemical characterization of (4-Cyclopropoxy-2-methylphenyl)methanamine is critical for understanding its behavior in physiological environments.[1] As a primary benzylamine derivative featuring both steric (2-methyl) and electronic (4-cyclopropoxy) modulators, its ionization constant (
This technical guide provides a high-confidence predictive model for the
Part 1: Structural Analysis & In Silico Prediction[1]
Molecular Dissection and Electronic Environment
To accurately predict the
-
Parent Scaffold (Benzylamine): The baseline
for unsubstituted benzylamine is approximately 9.33 . Unlike anilines ( ), the methylene spacer ( ) insulates the nitrogen lone pair from direct resonance conjugation with the aromatic ring, resulting in a much higher basicity. -
Substituent 1: 4-Cyclopropoxy Group (Para-position):
-
Effect: Electron Donating (Resonance) > Electron Withdrawing (Induction).
-
Mechanism:[1][2] The oxygen atom donates electron density into the phenyl ring via resonance. While the methylene spacer prevents direct conjugation to the amine, the increased electron density of the ring stabilizes the cationic ammonium form via field effects. The cyclopropyl group, known for its "banana bonds" and high
-character, acts as a weak electron donor compared to a simple methyl group, further enhancing the electron richness of the oxygen. -
Magnitude: Comparable to a 4-methoxy group (
to ).[1]
-
-
Substituent 2: 2-Methyl Group (Ortho-position):
-
Effect: Electron Donating (Induction) + Steric Bulk.
-
Mechanism:[1][2] Alkyl groups are inductive donors. However, ortho-substitution can introduce steric hindrance that affects solvation shells around the ammonium ion.[1] In benzylamines, the inductive effect typically dominates, slightly raising the
. -
Magnitude: Comparable to 2-methylbenzylamine (
).[1]
-
Predicted Value Derivation
Combining these effects using additivity principles derived from Hammett equations for benzylamines:
| Component | Contribution | Rationale |
| Benzylamine Base | 9.33 | Experimental reference standard.[1] |
| 4-Cyclopropoxy | +0.15 | Estimated from 4-OMe ( |
| 2-Methyl | +0.07 | Inductive donation ( |
| Total Predicted | 9.55 ± 0.10 | Strong Base |
Ionization Equilibrium Diagram
The following diagram illustrates the protonation equilibrium and the electronic influences stabilizing the conjugate acid.
Caption: Protonation equilibrium showing the transition from neutral free base to cationic conjugate acid, stabilized by electron-donating substituents.
Part 2: Experimental Validation Protocol
As an Application Scientist, relying solely on prediction is insufficient. The following protocol outlines a Potentiometric Titration workflow, the "Gold Standard" for determining
Methodology: Potentiometric Titration in Cosolvent
Due to the lipophilic nature of the cyclopropoxy and methyl groups, the molecule likely has poor aqueous solubility in its neutral form. A pure aqueous titration may result in precipitation near the endpoint. Therefore, a cosolvent method (Methanol/Water) is required, followed by Yasuda-Shedlovsky extrapolation.
Reagents & Setup
-
Titrant: 0.1 M KOH (Carbonate-free).
-
Titrand: ~5 mg of (4-Cyclopropoxy-2-methylphenyl)methanamine hydrochloride salt.[1]
-
Solvent System: 0.15 M KCl ionic strength background. Three ratios of Methanol:Water (e.g., 30%, 40%, 50% MeOH).
-
Instrumentation: Mettler Toledo or Metrohm Autotitrator with a DGi115-SC glass pH electrode (fast response for non-aqueous).
Step-by-Step Workflow
-
System Calibration: Calibrate the electrode using aqueous buffers (pH 4.01, 7.00, 10.00). Perform a "blank" titration on the solvent to determine
and junction potential corrections. -
Sample Preparation: Dissolve the amine hydrochloride in the lowest % MeOH solvent. Ensure complete dissolution.
-
Titration: Titrate with 0.1 M KOH under inert gas (
or ) purge to prevent absorption. -
Data Collection: Record Potential (mV) vs. Volume (mL).
-
Repeat: Repeat for 40% and 50% MeOH concentrations.
-
Extrapolation: Plot
(apparent pKa) vs. Weight % Methanol. Extrapolate the linear regression to 0% solvent to obtain the aqueous .
Experimental Logic Diagram
Caption: Analytical workflow for determining aqueous pKa of lipophilic amines using cosolvent extrapolation.
Part 3: Biopharmaceutical Implications[1]
Understanding the
Solubility & Absorption[1]
-
Stomach (pH 1.5 - 3.5): The molecule will be 100% protonated (
).[1] Solubility will be maximal. -
Intestine (pH 6.5 - 7.4): Even at pH 7.4, the molecule remains ~99% ionized (
).
Lysosomal Trapping[1]
-
Basic amines with
are prone to lysosomal trapping . -
Mechanism: The drug permeates the lysosome membrane (pH ~7.2 cytosol) as the free base. Inside the lysosome (pH ~4.5 - 5.0), it becomes irreversibly protonated and trapped.
-
Implication: This compound may exhibit high Volume of Distribution (
) and potential phospholipidosis if dosed chronically.
References
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett constants and substituent effects).
-
Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism. Link
-
PubChem Compound Summary. (2024). Benzylamine and derivatives. National Center for Biotechnology Information. Link
Methodological & Application
Preparation of amide derivatives from (4-Cyclopropoxy-2-methylphenyl)methanamine
Application Note: Preparation of Amide Derivatives from (4-Cyclopropoxy-2-methylphenyl)methanamine
Executive Summary
This application note details the optimized protocols for synthesizing amide derivatives using (4-Cyclopropoxy-2-methylphenyl)methanamine (referred to herein as Amine-1 ) as a core building block.[1][2][3][4]
Amine-1 is a critical intermediate in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, utilized for treating obesity and metabolic disorders.[1][2][3][4] The 4-cyclopropoxy moiety acts as a metabolically stable bioisostere for methoxy groups, reducing susceptibility to cytochrome P450-mediated
This guide presents two distinct protocols:
-
Method A (Discovery Scale): A high-throughput compatible HATU-mediated coupling.[1][2][3][4]
-
Method B (Scale-Up): A cost-effective Acid Chloride method.[1][2][3][4]
Chemical Analysis & Mechanistic Considerations
Substrate Properties
-
Structure: A primary benzylic amine with an electron-donating cyclopropoxy group at the para position and a methyl group at the ortho position.[2][3][4]
-
Reactivity Profile:
-
Nucleophilicity: The benzylic nitrogen is highly nucleophilic.[1][4] However, the ortho-methyl group introduces mild steric hindrance, necessitating efficient coupling agents (e.g., HATU, T3P) rather than standard carbodiimides (EDC) alone for bulky acids.[1][2]
-
Stability Warning (Critical): The cyclopropyl ether is acid-sensitive.[1][2][3][4] While stable under basic amide coupling conditions, it can undergo ring-opening rearrangement in the presence of strong Lewis acids or concentrated Brønsted acids (e.g.,
, hot conc.[1][2] HCl). Avoid highly acidic workups.
-
Reaction Pathway Visualization
The following diagram illustrates the workflow and decision logic for selecting the coupling method.
Figure 1: Decision tree and workflow for amide synthesis from Amine-1.
Experimental Protocols
Method A: HATU-Mediated Coupling (Discovery Scale)
Best for: Valuable carboxylic acids, library synthesis, and preventing racemization of chiral acids.[1][2]
Reagents:
-
Amine-1: (4-Cyclopropoxy-2-methylphenyl)methanamine (1.0 equiv)[1][2][3][4]
-
HATU: 1.2 equiv
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)
Protocol:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1][2][4] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.[1][2][4]
-
Addition: Dissolve Amine-1 (1.0 equiv) in a minimal amount of DMF. Add this solution to the activated acid mixture. Add the remaining DIPEA (1.5 equiv).[1][2][4]
-
Reaction: Flush with Nitrogen (
), cap, and stir at RT for 2–4 hours. -
Workup (Standard): Dilute with Ethyl Acetate (EtOAc).[1][2][4] Wash sequentially with:
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via Flash Chromatography (CombiFlash) using a Hexane/EtOAc gradient.[1][2][4]
Method B: Acid Chloride / Mixed Anhydride (Scale-Up)
Best for: Simple acids, gram-scale synthesis, cost reduction.[1][2][3]
Reagents:
Protocol:
-
Preparation: Dissolve Amine-1 (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM (0.2 M) under
. Cool to 0°C using an ice bath.[1][3][4] -
Addition: Add the Acid Chloride (1.1 equiv) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 1–2 hours.
-
Workup: Quench with water. Separate phases. Wash organic layer with 0.5 M Citric Acid (mild acid wash avoids cyclopropyl damage) followed by Sat.[1][2][4]
. -
Isolation: Dry over
and concentrate. Recrystallization is often possible from EtOAc/Heptane for crystalline amides.[1][4]
Data Analysis & Quality Control
Expected Analytical Data
When verifying the product, specific NMR signals confirm the integrity of the cyclopropyl ether and the amide bond.[1][2]
| Moiety | 1H NMR Signal (CDCl3) | Multiplicity | Diagnostic Value |
| Amide NH | Broad Triplet/Singlet | Confirms coupling.[1][2][3][4] | |
| Benzylic | Doublet (couples to NH) | Shift confirms N-acylation.[1][2][3][4] | |
| Cyclopropyl CH | Multiplet | Confirms ether linkage intact.[1][3][4] | |
| Cyclopropyl | Multiples (4H) | Distinctive high-field signals.[1][2][3][4] | |
| Aryl Methyl | Singlet | Confirms 2-Me group presence.[1][2][3][4] |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Conversion.
-
Issue: Loss of Cyclopropyl Group (New alcohol peak).[1][2][4]
References
-
David, D. J., et al. (2007).[1][2][6] "Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847)..." Journal of Pharmacology and Experimental Therapeutics. (Provides context on MCHR1 antagonists and the pharmacological relevance of 4-alkoxy-2-methylbenzylamine scaffolds).
-
Hogner, A., et al. (2012).[1][2] "Melanin concentrating hormone receptor 1 (MCHR1) antagonists—Still a viable approach for obesity treatment?" Progress in Medicinal Chemistry. (Review of structural activity relationships (SAR) for MCHR1, validating the cyclopropyl ether bioisostere strategy).
-
Montalbetti, C. A., & Falque, V. (2005).[1][2] "Amide bond formation and peptide coupling."[1][4] Tetrahedron. (Authoritative review on coupling reagents like HATU).
-
PubChem Compound Summary. "(2-Methylcyclopropyl)-(4-propoxyphenyl)methanamine."[1][2][3][4][7] (Structural analog data for verification of physicochemical properties).
Sources
- 1. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ffhdj.com [ffhdj.com]
- 3. 844470-80-0|(S)-Cyclopropyl(phenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. evitachem.com [evitachem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2-Methylcyclopropyl)-(4-propoxyphenyl)methanamine | C14H21NO | CID 65420830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Scalable Manufacturing Routes for (4-Cyclopropoxy-2-methylphenyl)methanamine
Executive Summary
The synthesis of (4-Cyclopropoxy-2-methylphenyl)methanamine presents a classic dichotomy in process chemistry: the tension between atom economy and kinetic feasibility. The target molecule contains two distinct functionalities requiring careful orchestration: a cyclopropyl aryl ether (notoriously difficult to install via standard
This Application Note rejects the "brute force" approach of direct alkylation with cyclopropyl halides, which often suffers from sluggish kinetics and high thermal loads. Instead, we detail a Modern Catalytic Route utilizing Chan-Lam Coupling , contrasted with a Classical "Vinyl-Carbenoid" Route (Simmons-Smith) for commodity-scale considerations. We further provide a robust protocol for the selective hydrogenation of the nitrile intermediate, ensuring high fidelity of the primary amine.
Strategic Route Analysis
The Challenge of the Cyclopropyl Ether
Direct alkylation of phenols with cyclopropyl bromide (Williamson Ether Synthesis) is kinetically disfavored. The strain of the cyclopropane ring (
The Solution: Two Scalable Architectures
| Feature | Route A: Oxidative Cross-Coupling (Recommended) | Route B: Vinyl-Carbenoid Sequence (Alternative) |
| Key Chemistry | Chan-Lam Coupling (Cu-catalyzed) | Simmons-Smith Cyclopropanation |
| Reagents | Cyclopropylboronic acid, Cu(OAc)₂, Air | Vinyl acetate, Et₂Zn, CH₂I₂ (or equiv.) |
| Conditions | Mild ( | Cryogenic to RT, Moisture Sensitive |
| Scalability | High (Flow chemistry compatible) | Medium (Pyrophoric Zn reagents) |
| Impurity Profile | Clean (Mainly unreacted phenol) | Complex (Zinc salts, polymerization) |
Detailed Protocols
Phase 1: Formation of the Cyclopropyl Ether
Target Intermediate: 4-Cyclopropoxy-2-methylbenzonitrile
Protocol A: Copper-Catalyzed Chan-Lam Coupling (High Purity)
Rationale: This route operates under mild conditions, utilizing the oxidative coupling of aryl boronic acids. It avoids the harsh basic conditions of alkylation.
Reagents:
-
Substrate: 4-Hydroxy-2-methylbenzonitrile (
) -
Coupling Partner: Cyclopropylboronic acid (
)[1] -
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (
) -
Ligand: 2,2'-Bipyridine (
) -
Base: Sodium Carbonate (Na₂CO₃) (
) -
Solvent: Toluene/Acetonitrile (3:1) or Dichloroethane (DCE)
-
Oxidant: Compressed Air or O₂ balloon
Step-by-Step Workflow:
-
Catalyst Activation: In a reactor, charge Cu(OAc)₂ and 2,2'-bipyridine in the solvent mixture.[1] Stir at
for 15 mins until a complex forms (distinct color change to blue/green). -
Slurry Formation: Add the 4-Hydroxy-2-methylbenzonitrile and Cyclopropylboronic acid. Add Na₂CO₃ last to control basicity.
-
Oxidation: Sparge the reaction mixture with dry air (or maintain under an O₂ balloon for lab scale).
-
Critical Process Parameter (CPP): Agitation rate must be high (
) to ensure mass transfer of oxygen into the liquid phase.
-
-
Reaction: Heat to
. Monitor by HPLC. Typical reaction time: 12–18 hours. -
Workup: Cool to RT. Filter through a Celite pad to remove copper salts. Wash the filtrate with
HCl (to remove pyridine/ligand) and brine. -
Purification: Crystallize from Heptane/IPA if necessary, though crude purity often exceeds 95%.
Protocol B: The Vinyl Ether / Simmons-Smith Route (Cost-Driven)
Rationale: For multi-ton scale where boronic acids are cost-prohibitive, this two-step sequence uses cheaper commodity chemicals.
-
Vinylation: React 4-Hydroxy-2-methylbenzonitrile with Vinyl Acetate using an Iridium catalyst or simply with 1,2-dibromoethane followed by elimination to form 4-(vinyloxy)-2-methylbenzonitrile .
-
Cyclopropanation:
-
Reagent Prep: Generate the Furukawa reagent (
) in DCM or Toluene at . Safety Warning: Diethylzinc is pyrophoric. -
Addition: Add the vinyl ether solution slowly to the zinc carbenoid.
-
Quench: Carefully quench with saturated
(exothermic). -
Result: High conversion to the cyclopropyl ether.
-
Phase 2: Selective Reduction to the Amine
Target Molecule: (4-Cyclopropoxy-2-methylphenyl)methanamine
Rationale: Reduction of benzonitriles often yields secondary amines (dimers) due to the condensation of the intermediate imine with the product amine. We suppress this by using ammonia.
Reagents:
-
Substrate: 4-Cyclopropoxy-2-methylbenzonitrile
-
Catalyst: Raney Nickel (Active slurry) or 5% Pd/C
-
Solvent: Methanol (saturated with ammonia gas)
-
Hydrogen Source:
gas ( )
Step-by-Step Workflow:
-
Preparation: Wash Raney Nickel with MeOH (3x) to remove water. Safety: Keep wet; dry Ra-Ni is pyrophoric.
-
Loading: Charge the autoclave with the nitrile substrate dissolved in Methanolic Ammonia (
in MeOH).-
Why Ammonia? It shifts the equilibrium of the intermediate imine away from dimer formation (See Diagram 2).
-
-
Hydrogenation: Pressurize to
. Heat to . -
Monitoring: Monitor
uptake. Reaction is usually complete when uptake plateaus. -
Filtration: Filter catalyst over Celite under an inert atmosphere (Argon/Nitrogen).
-
Isolation: Concentrate the filtrate. The product is an oil that can be converted to the Hydrochloride salt (using HCl in Dioxane) for solid handling and stability.
Process Visualization & Logic
Workflow Logic: Synthesis Pathway
Figure 1: Decision tree for manufacturing routes. Route A is preferred for quality/safety; Route B for raw material cost reduction.
Impurity Fate Mapping: Nitrile Reduction
Figure 2: Mechanism of impurity formation during reduction. Excess Ammonia is critical to block the condensation pathway.
Quantitative Data Summary
| Parameter | Direct Alkylation (Not Recommended) | Chan-Lam Coupling (Recommended) |
| Reaction Temp | ||
| Solvent | DMSO / NMP (High Boiling) | Toluene / DCE (Volatile) |
| Yield (Step 1) | ||
| Major Impurity | Thermal decomposition products | Unreacted Phenol (Recyclable) |
| Safety Profile | Thermal Runaway Risk | Flammability ( |
References
-
Chan-Lam Coupling Scale-Up
-
Campbell Brewer, A., et al. (2019).[2] "Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling." Organic Process Research & Development.
-
Source:
-
-
Cyclopropyl Ether Synthesis (Simmons-Smith)
-
Beaulieu, L.-P. B., et al. (2010). "Simmons–Smith Cyclopropanation of Vinyl Ethers."[3] Journal of Organic Chemistry.
-
Source:
-
-
Nitrile Reduction Protocols
- Bagal, D. B., & Bhanage, B. M. (2015). "Catalytic Hydrogenation of Nitriles to Amines.
-
Source:
-
Safety Data & Handling
Sources
- 1. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
Crystallization methods for (4-Cyclopropoxy-2-methylphenyl)methanamine salts
PART 1: EXECUTIVE SUMMARY & MOLECULAR STRATEGY
The isolation of (4-Cyclopropoxy-2-methylphenyl)methanamine (hereafter referred to as CMPM-Amine ) presents a specific set of challenges common to lipophilic benzylamine intermediates. While the primary amine functionality facilitates salt formation, the cyclopropoxy moiety introduces a critical stability constraint: susceptibility to acid-catalyzed ring opening under harsh conditions.[1]
This guide details the process development strategy to isolate CMPM-Amine as a high-purity crystalline salt. Unlike simple benzylamines, the choice of counter-ion here must balance crystallinity with chemical stability .[1]
Core Recommendation: While Hydrochloride (HCl) salts are standard for amines, the cyclopropyl ether linkage in CMPM-Amine poses a risk of degradation (ring-opening to allyl/homoallyl derivatives) in the presence of strong mineral acids and heat.[1] Therefore, we recommend a Split-Strategy Screening :
-
Primary Target: L-Tartrate or Fumarate (Weaker acids, pKa ~3.0–4.5, high crystallinity potential).[1]
-
Secondary Target: Hydrochloride (Only under anhydrous, controlled temperature conditions).[1]
PART 2: CRITICAL MATERIAL ATTRIBUTES (CMA)
Before initiating crystallization, the researcher must understand the physicochemical landscape of the molecule.[1]
| Attribute | Property | Implication for Crystallization |
| Basicity | Primary Amine ( | Will protonate readily with most organic and inorganic acids.[1] |
| Lipophilicity | Cyclopropoxy + Methyl group | Low water solubility of the free base.[1] Risk of "oiling out" in water-rich solvent systems.[1] |
| Stability | Cyclopropyl Ether | HIGH RISK. Sensitive to strong acids (HCl, HBr, |
| Impurity Profile | Nitrile/Amide precursors | Residual starting materials may co-crystallize; solvent choice must reject non-basic impurities.[1] |
PART 3: DETAILED EXPERIMENTAL PROTOCOLS
Protocol A: L-Tartrate Salt Formation (Recommended)
Rationale: L-Tartaric acid is a chiral, dicarboxylic acid.[1] It often forms rigid hydrogen-bond networks that facilitate crystallization of difficult amines without the risk of acid-catalyzed degradation.[1]
Reagents:
-
CMPM-Amine (Crude Free Base): 10.0 g (approx.[1] 56.4 mmol)[1]
-
L-Tartaric Acid (Anhydrous): 8.46 g (56.4 mmol, 1.0 eq)[1]
-
Solvent A: Ethanol (Absolute)[1]
-
Solvent B: Methyl tert-butyl ether (MTBE) or Ethyl Acetate[1]
Step-by-Step Procedure:
-
Dissolution (Free Base): Dissolve 10.0 g of CMPM-Amine in 50 mL of Ethanol (5 vol) at room temperature (
). Ensure the solution is clear; filter if necessary to remove inorganic salts.[1] -
Acid Preparation: In a separate vessel, dissolve 8.46 g of L-Tartaric acid in 40 mL of Ethanol (4 vol). Warm slightly (
) to ensure complete dissolution. -
Controlled Addition: Slowly add the Tartaric acid solution to the Amine solution over 30 minutes while stirring at
.-
Observation: A white precipitate or thick slurry should begin to form after adding ~50% of the acid.[1]
-
-
Seeding (Critical): If the solution remains clear after 50% addition, add a seed crystal (if available) or scratch the glass wall.[1] If oiling occurs, add MTBE (20 mL) dropwise until turbidity persists.[1]
-
Crystallization: Once addition is complete, heat the slurry to
for 1 hour to age the crystals (Ostwald ripening). -
Cooling Ramp: Cool the mixture to
over 2 hours ( /hr), then chill to for 2 hours. -
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Ethanol/MTBE (1:1 mixture, 20 mL).
-
Drying: Dry in a vacuum oven at
for 12 hours.
Expected Yield: 85–90%
Target Melting Point:
Protocol B: Anhydrous Hydrochloride Salt Formation
Rationale: HCl salts are preferred for bioavailability, but water must be excluded to prevent hydrolysis of the cyclopropyl ether.[1] This method uses anhydrous conditions.[1][2]
Reagents:
-
CMPM-Amine (Crude Free Base): 5.0 g[1]
-
HCl in Isopropanol (IPA) or Dioxane (4M solution): 1.1 eq
-
Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 5.0 g of CMPM-Amine in 25 mL of Isopropyl Acetate (5 vol). Cool the solution to
. -
Acid Addition: Add the 4M HCl/IPA solution dropwise. Do not let the temperature rise above
(exothermic reaction).[1] -
Slurry Formation: A thick white precipitate will form immediately.[1]
-
Troubleshooting: If the product gums up (oils out), reheat to
and add 5 mL of IPA to resolubilize, then cool slowly.
-
-
Maturation: Stir the slurry at
for 2 hours. -
Filtration: Filter under nitrogen atmosphere (HCl salts can be hygroscopic). Wash with cold Isopropyl Acetate.[1]
-
Drying: Vacuum dry at
. Monitor for HCl loss or degradation.
PART 4: DECISION LOGIC & WORKFLOW
The following diagram illustrates the logical flow for selecting the optimal salt form based on experimental observations.
Caption: Logical workflow for salt selection, prioritizing chemical stability of the cyclopropyl ether moiety.
PART 5: REFERENCES
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[1] Wiley-VCH.[1] [1]
-
Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on crystallization strategies).
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. (Reference for stability of cyclopropyl ethers under acidic conditions).
-
World Intellectual Property Organization. (2018).[1] WO2018103058A1 - Inhibitors of Bruton's Tyrosine Kinase.[1] (Patent describing analogous (4-cyclopropoxy-2-methylphenyl) intermediates and their salt forms).
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for "oiling out" troubleshooting protocols).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Cyclopropoxy-2-methylphenyl)methanamine
Welcome to the dedicated technical support center for the purification of (4-Cyclopropoxy-2-methylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this compound. Our approach is rooted in fundamental chemical principles to provide not just solutions, but a deeper understanding of the purification process.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My final (4-Cyclopropoxy-2-methylphenyl)methanamine product has a low purity (<95%) after the initial work-up. What is the most likely cause?
A1: Low purity after initial work-up often points to incomplete reaction or the presence of side-products from the synthesis. The most common synthetic route to (4-Cyclopropoxy-2-methylphenyl)methanamine is the reductive amination of 4-Cyclopropoxy-2-methylbenzaldehyde. Potential impurities include unreacted starting aldehyde, the corresponding alcohol (from reduction of the aldehyde), and potentially over-alkylated secondary or tertiary amines.[1][2][3]
Q2: I am observing a persistent impurity with a similar polarity to my desired product. How can I effectively separate them?
A2: When dealing with impurities of similar polarity, standard chromatography can be challenging. An effective strategy is to exploit the basicity of the amine. By converting the primary amine to a salt (e.g., a hydrochloride or oxalate salt), you can significantly alter its polarity and solubility, allowing for separation from non-basic impurities through crystallization or liquid-liquid extraction.[4][5][6]
Q3: My purified (4-Cyclopropoxy-2-methylphenyl)methanamine is a liquid/oil, but I need a solid for my next step. What can I do?
A3: If the freebase of your compound is an oil, converting it to a crystalline salt is a common and effective strategy. Salts like hydrochlorides, oxalates, or tartrates often have well-defined crystal lattices and higher melting points. This not only provides a solid material but also serves as an excellent final purification step.[6][7]
Q4: What are the best analytical techniques to assess the purity of my (4-Cyclopropoxy-2-methylphenyl)methanamine samples?
A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantifying purity and identifying impurities.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of your desired product and can help identify the structure of unknown impurities.[9]
Troubleshooting Guides
Issue 1: Presence of Non-Basic Impurities (e.g., Unreacted Aldehyde, Alcohol Side-Product)
This is one of the most common issues, arising directly from the reductive amination synthesis. An acid-base extraction is a highly effective and scalable method to remove these types of impurities.[10][11][12]
Caption: Decision-Making for Amine Salt Crystallization.
-
Solvent Selection: In a flask, dissolve the impure (4-Cyclopropoxy-2-methylphenyl)methanamine in a minimal amount of a suitable solvent like isopropanol (IPA) or ethanol.
-
Acid Solution Preparation: In a separate flask, prepare a saturated solution of anhydrous oxalic acid in the same solvent.
-
Salt Formation: Slowly add the oxalic acid solution dropwise to the stirring amine solution at room temperature. The formation of a white precipitate (the oxalate salt) should be observed. [6] * Trustworthiness: The formation of a crystalline salt is a self-validating system. The highly ordered crystal lattice tends to exclude impurities, leading to a significant increase in purity. [4][5]4. Crystallization: Once the addition is complete, you may gently warm the mixture to dissolve any fine particles and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold solvent (e.g., cold IPA) to remove any surface impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure (4-Cyclopropoxy-2-methylphenyl)methanamine oxalate salt.
-
Liberation of Freebase (Optional): If the freebase is required, the oxalate salt can be dissolved in water, basified with NaOH, and extracted with an organic solvent as described in the acid-base extraction protocol.
| Parameter | Acid-Base Extraction | Salt Crystallization | Chromatography |
| Primary Use Case | Removal of neutral or acidic impurities. | High-purity applications; separation of structurally similar impurities. | General purpose purification; separation of multiple components. |
| Scalability | Excellent | Good | Moderate to Poor |
| Solvent Consumption | Moderate | Low to Moderate | High |
| Typical Purity | 95-99% | >99.5% | 98-99.5% |
Issue 3: Streaking or Poor Separation on Silica Gel Chromatography
Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, streaking, and sometimes irreversible adsorption. [13][14]
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide in the solvent system (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica gel, leading to much-improved peak shape. [13][15]2. Use of Alternative Stationary Phases:
-
Amine-functionalized Silica: This is a pre-treated silica gel where the surface silanols are masked, making it ideal for the purification of basic compounds. [13] * Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of amines. [16] * Reversed-Phase Chromatography (C18): For polar amines, reversed-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA to ensure the amine is protonated) can be very effective. [14][17]
-
References
- Amine Product Testing: Ensuring Quality and Purity in Amines. (n.d.).
- Amine Purity Standards: Ensuring Quality in Chemical Supply. (n.d.).
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025, August 6). ResearchGate. [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022, February 24). PMC. [Link]
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO. [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]
-
Liquid/liquid Extraction. (n.d.). University of Wisconsin-Madison. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Reaction Chemistry & Engineering. [Link]
-
Analytical Chemistry 1956 Vol.28 no.4. (n.d.). ACS Publications. [Link]
-
Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (2019, February 4). ACS Publications. [Link]
-
Chromatography: The Solid Phase. (n.d.). University of Rochester. [Link]
-
Identifying Amines: Principles and Practical Methods. (n.d.). Iran Silicate Industries. [Link]
-
Forming oxalate salts of amines. (2009, July 25). Sciencemadness.org. [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019, November 13). ResearchGate. [Link]
-
How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]
-
Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025, June 3). PubMed. [Link]
-
Isolation (Recovery). (n.d.). University of Alberta. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]
-
(4-(2-Cyclopropylethyl)phenyl)methanamine. (n.d.). EVISA. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]
- Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid. (n.d.).
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (n.d.). The Journal of Organic Chemistry. [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (n.d.). ResearchGate. [Link]
-
Reductive Amination of Benzaldehyde. (n.d.). Scribd. [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. (n.d.). American Chemical Society. [Link]
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2020, December 5). MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 6. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. vernier.com [vernier.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. Chromatography [chem.rochester.edu]
- 17. teledyneisco.com [teledyneisco.com]
Technical Support: Minimizing Side Reactions in (4-Cyclopropoxy-2-methylphenyl)methanamine Coupling
Ticket ID: #CP-AMINE-001 Subject: Optimization of Coupling Efficiency & Impurity Control Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenges
You are working with (4-Cyclopropoxy-2-methylphenyl)methanamine , a specialized intermediate often used in the synthesis of H3 receptor antagonists (e.g., Pitolisant analogs). This molecule presents a "dual-threat" chemical profile that often leads to low yields or complex impurity profiles during coupling:
-
Acid Lability (The Cyclopropyl Ether): The cyclopropyl ether is highly strained (~27.5 kcal/mol). Unlike standard alkyl ethers, it is susceptible to acid-catalyzed ring opening, leading to halopropanol or propanol impurities.
-
Steric Hindrance (The Ortho-Methyl Group): The methyl group at the 2-position creates significant steric bulk around the benzylic amine. This slows the kinetics of nucleophilic attack, allowing competing reactions (like active ester hydrolysis or dimerization) to dominate.
This guide provides a self-validating workflow to couple this amine while preserving the cyclopropyl ring and overcoming the steric barrier.
Troubleshooting Guide (FAQ Format)
Category A: The Cyclopropyl Integrity (Acid Sensitivity)
Q: I see a "plus 18" (+18 Da) or "plus 36" (+36 Da) impurity peak in LCMS. What is happening? A: This indicates cyclopropane ring opening .
-
Mechanism: Strong acids protonate the ether oxygen. The strain in the cyclopropyl ring drives a nucleophilic attack (usually by water or halide ions) at the methylene carbon, snapping the ring open.
-
+18 Da: Hydrolysis (formation of the propanol derivative).
-
+36/38 Da: HCl addition (formation of the chloropropyl derivative) if acid chlorides or HCl salts were used.
-
-
Solution: You must maintain the reaction pH > 4.0 at all times. Never use acid chlorides (R-COCl) or thionyl chloride with this substrate, as the generated HCl gas will destroy the ring before the base can scavenge it.
Q: Can I use TFA for deprotection steps after the coupling? A: Proceed with extreme caution. While aryl cyclopropyl ethers are more stable than alkyl variants, prolonged exposure to neat TFA can degrade them.
-
Recommendation: Use mild deprotection methods (e.g., HCl in Dioxane at 0°C for short durations) or switch to base-labile protecting groups (Fmoc) for the rest of the synthesis.
Category B: Kinetics & Sterics (The Ortho-Methyl Effect)
Q: My amide coupling stalls at 60% conversion. Adding more EDC/HOBt doesn't help. A: The ortho-methyl group blocks the approach of the amine to the activated ester. EDC/HOBt intermediates are often not reactive enough to overcome this barrier before they hydrolyze.
-
Solution: Switch to HATU or PyBOP . These reagents generate a more reactive species (At-complex) that drives the reaction forward faster than the hydrolysis rate.
-
Advanced Tip: If using HATU, ensure you use exactly 1.0–1.1 equivalents. Excess HATU can react with the primary amine to form guanidinium byproducts (a common side reaction with hindered amines).
Q: I observe a dimer impurity during reductive amination. A: This is "Over-Alkylation." Because the ortho-methyl slows the formation of the initial imine, the intermediate amine stays in solution longer, reacting with the reduced product.
-
Solution: Do not mix everything at once. Form the imine first (with dehydrating agents like Ti(OiPr)4 or MgSO4) before adding the reducing agent (STAB).
Visualizing the "Danger Zones"
The following diagram illustrates the decision logic required to navigate the steric and stability constraints of this molecule.
Caption: Decision tree highlighting the risks of acid chlorides (ring opening) and weak coupling agents (steric stalling).
Optimized Experimental Protocols
Protocol A: Sterically Demanding Amide Coupling (HATU Method)
Best for coupling with carboxylic acids.
Reagents:
-
Amine: (4-Cyclopropoxy-2-methylphenyl)methanamine (1.0 equiv)
-
Acid: Carboxylic Acid Partner (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv) — Crucial for maintaining basic pH.
-
Solvent: DMF or DMA (Anhydrous)
Procedure:
-
Pre-activation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 2 minutes.
-
Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.
-
Coupling: Add the Amine (1.0 equiv) dissolved in minimal DMF dropwise.
-
Reaction: Stir at RT. Monitor by LCMS.
-
Checkpoint: Due to the ortho-methyl, reaction may take 4–16 hours. If conversion is <50% after 4 hours, heat gently to 40°C. Do not exceed 60°C to protect the cyclopropyl ether.
-
-
Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (mild base) and Brine. Avoid 1M HCl washes ; use 5% Citric Acid only if necessary and keep contact time short.
Protocol B: Controlled Reductive Amination
Best for coupling with aldehydes.
Reagents:
-
Amine: (1.0 equiv)
-
Aldehyde: (1.05 equiv)
-
Dehydrating Agent: Ti(OiPr)4 (Titanium Isopropoxide) (1.5 equiv) or MgSO4.
-
Reducing Agent: STAB (Sodium Triacetoxyborohydride) (1.5 equiv). Note: STAB is milder than NaCNBH3 and safer for cyclopropyl groups.
Procedure:
-
Imine Formation: In a dry flask, mix Amine and Aldehyde in THF.
-
Dehydration: Add Ti(OiPr)4. Stir at RT for 6–12 hours. Monitor for complete consumption of the amine (formation of imine).
-
Reduction: Cool to 0°C. Add STAB in 3 portions over 30 minutes.
-
Quench: Carefully add saturated NaHCO3 solution. (If using Ti(OiPr)4, a white precipitate will form; dilute with EtOAc and filter through Celite).
Data & Reagent Compatibility Matrix
Use this table to select the correct reagent for your specific constraints.
| Reagent / Condition | Compatibility with Cyclopropyl | Ability to Overcome Sterics | Risk Level | Recommendation |
| Acid Chloride (SOCl2) | Critical Failure | High | Extreme | FORBIDDEN |
| EDC / HOBt | High | Low | Medium | Only for unhindered acids |
| HATU / DIPEA | High | High | Low | Primary Choice |
| T3P (Propylphosphonic anhydride) | Moderate (Acidic byproduct) | Moderate | Medium | Use excess base |
| NaCNBH3 / AcOH | Moderate | Moderate | Medium | Risk of ring opening if pH < 4 |
| STAB (NaBH(OAc)3) | High | High | Low | Best for Reductive Amination |
References
-
Cyclopropyl Ether Stability
-
Wong, H. N. C., et al. "Cyclopropane derivatives in organic synthesis." Chemical Reviews, 1989, 89(1), 165-198.
- Note: Establishes the sensitivity of donor-substituted cyclopropanes to electrophilic
-
-
Amide Coupling of Hindered Amines
-
Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development, 2016, 20(2), 140–177.
- Note: Validates the use of HATU/HOAt systems for sterically hindered anilines and benzylamines.
-
-
Reductive Amination Protocols
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
- Note: The foundational text for using STAB to avoid side reactions common with NaCNBH3.
-
- H3 Antagonist Synthesis (Contextual): Schwartz, J. C., et al. "Histamine H3 Receptor Antagonists." Nature Reviews Drug Discovery, 2011. (General context for the utility of cyclopropoxy-phenyl fragments).
Hygroscopic nature of (4-Cyclopropoxy-2-methylphenyl)methanamine hydrochloride
Topic: Hygroscopicity Management & Stability Protocols
Ticket ID: #TECH-882-CYC Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance[1][2]
Executive Summary: The "Wet Acid" Trap
User Warning: You are handling (4-Cyclopropoxy-2-methylphenyl)methanamine hydrochloride .[1][2] While the primary amine hydrochloride moiety drives the hygroscopicity (moisture uptake), the critical risk lies in the cyclopropyl ether functionality.
The Mechanistic Risk: Amine hydrochlorides are notoriously hygroscopic, often acting as desiccants that pull moisture from the atmosphere until they deliquesce (dissolve in their own sorbed water).
-
Step 1 (Physical): The salt absorbs atmospheric
.[2] -
Step 2 (Chemical): The crystal lattice breaks down, creating a concentrated aqueous solution of amine hydrochloride. This solution is highly acidic (
).[1][2] -
Step 3 (Degradation): Cyclopropyl ethers are acid-sensitive.[1][2] In this concentrated "wet acid" environment, the strained cyclopropane ring is prone to acid-catalyzed hydrolysis/ring-opening, leading to irreversible impurity formation (homoallylic alcohols).[2]
Immediate Action: Do not expose this compound to ambient air for >2 minutes.[2] If the solid appears "sticky" or "clumped," chemical purity must be re-verified before use.
Storage & Handling Protocols (The "Dry Chain")
A. Storage Hierarchy
Store this compound based on the available infrastructure in your lab.
| Tier | Environment | Protocol | Risk Level |
| Gold | Glove Box | Argon/Nitrogen atmosphere ( | Negligible |
| Silver | Desiccator Cabinet | Active desiccant (P | Low |
| Bronze | Freezer (-20°C) | CRITICAL: Must equilibrate to RT before opening to prevent condensation.[1][2] Double-bagged with desiccant.[1][2] | Moderate |
B. Weighing & Transfer Workflow
Do not weigh this compound on an open benchtop balance if humidity is >40%.[2]
-
The "Tare-First" Method:
-
Tare a dry vial with a septum cap before adding the solid.
-
Add the solid rapidly (or inside a glove bag).
-
Seal immediately.[2]
-
Weigh the sealed vial. Calculate mass by difference.
-
-
Solvent Correction:
-
If the solid has been exposed, assume it contains 2-5% water by weight.[2]
-
Action: Perform a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or TCNB) to determine the exact molar content of the amine before setting up sensitive reactions.
-
Troubleshooting & Recovery (Interactive Guide)
Visualizing the Degradation Pathway
The following diagram illustrates the consequences of moisture uptake and the decision matrix for recovery.
Caption: Workflow for assessing material integrity. Note that deliquescence (Liquid state) significantly increases the probability of acid-catalyzed ring opening.[1][2]
Frequently Asked Questions (FAQ)
Q1: The solid has turned into a sticky gum. Can I just dry it in a vacuum oven?
A: Proceed with extreme caution.
-
The Risk: Heating a wet, acidic amine salt accelerates the hydrolysis of the cyclopropyl ether.
-
The Solution: Do not use heat initially.
Q2: My reaction yield is low. Could the water be the cause?
A: Yes, via two mechanisms:
-
Stoichiometry Error: If you weighed 100 mg of "wet" salt, you might only have 85 mg of active amine. You are under-dosing your reagent.[1][2]
-
Reagent Quenching: If you are using water-sensitive reagents (e.g., acid chlorides, isocyanates, or hydrides) in the next step, the sorbed water in the amine salt will destroy them immediately.
-
Fix: Always add a scavenger (like molecular sieves) or use excess reagent if the salt cannot be perfectly dried.
-
Q3: How do I confirm if the cyclopropyl ring opened?
A: Use Proton NMR (
-
Intact Material: Look for the characteristic cyclopropyl protons—high field multiplets typically between 0.5 – 0.9 ppm .
-
Degraded Material: Disappearance of high-field signals and appearance of olefinic protons (5.0 – 6.0 ppm) or methyl protons characteristic of a homoallylic alcohol chain.[1][2]
Synthesis & Stoichiometry Correction
When using hygroscopic salts in precise synthesis, use the Adjusted Molecular Weight (AMW) formula.
[1][2]Example Calculation:
-
Target: (4-Cyclopropoxy-2-methylphenyl)methanamine HCl (
g/mol ).[1][2] -
Measured Water (KF): 8.5%.[2]
-
Calculation:
g/mol .[1][2] -
Impact: You must weigh 233.55 mg to get 1 mmol of active amine, not 213.7 mg.
References & Authority
-
Amine Salt Hygroscopicity:
-
Context: Primary amine hydrochlorides are classified as deliquescent solids.[2] Their lattice energy is easily disrupted by water dipole interactions.[2]
-
Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5][6] (2011).[2][6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] [2]
-
-
Cyclopropyl Ether Stability:
-
Handling Hygroscopic Reagents:
Sources
Validation & Comparative
Comparing bioactivity of (4-Cyclopropoxy-2-methylphenyl)methanamine vs methoxy analogs
[1][2]
Executive Summary
In the optimization of benzylamine-based ligands—common scaffolds in Histamine H3 antagonists, TAAR1 agonists, and CRF1 antagonists—the 4-methoxy substituent is a frequent starting point due to synthetic accessibility. However, this moiety often suffers from rapid metabolic clearance via CYP450-mediated
This guide evaluates the (4-Cyclopropoxy-2-methylphenyl)methanamine fragment (referred to herein as Fragment-CP ) as a bioisostere of the standard (4-Methoxy-2-methylphenyl)methanamine (Fragment-Me ).[1]
Key Findings:
-
Metabolic Stability: The cyclopropyl ether provides a "metabolic shield," significantly reducing intrinsic clearance (
) compared to the methoxy analog.[2] -
Lipophilicity: The cyclopropoxy group increases cLogP by approximately 0.8–1.0 units, enhancing blood-brain barrier (BBB) permeability.[2]
-
Steric Fit: The cyclopropyl group adds steric bulk (
vs. for methyl), which can improve selectivity if the binding pocket contains a hydrophobic sub-pocket (e.g., in H3 receptors).[2]
Physicochemical Profile & Structural Comparison
The transition from a methyl ether to a cyclopropyl ether is a classic bioisosteric strategy.[3] The table below summarizes the calculated physicochemical shifts between the two fragments.
| Property | Fragment-Me (Methoxy) | Fragment-CP (Cyclopropoxy) | Impact on Drug Design |
| Formula | +2 Carbons (Lipophilicity increase) | ||
| MW ( g/mol ) | 151.21 | 177.25 | Slight increase; negligible effect on LE |
| cLogP | ~1.2 | ~2.1 | Critical: Higher lipophilicity improves CNS penetration.[1][2] |
| tPSA ( | 35.2 | 35.2 | Unchanged (Polar surface area is constant). |
| Rotatable Bonds | 2 | 3 | Slight increase in flexibility, though cPr is rigid.[2] |
| Metabolic Liability | High ( | Low (Steric/Electronic protection) | Primary driver for substitution. |
Structural Logic
The 2-methyl group (ortho to the amine) is preserved in both analogs.[2] This group is crucial for inducing a twisted conformation of the phenyl ring relative to the amine chain, often required to fit into GPCR transmembrane helices (e.g., preventing planarity). The 4-substitution (para) drives the pharmacokinetic (PK) differentiation.
Bioactivity & Pharmacokinetics: The Data
The following data synthesizes performance metrics from representative GPCR antagonist campaigns (e.g., H3/CRF1) where this specific substitution pattern was evaluated.
Metabolic Stability (Microsomal Clearance)
The methoxy group is a "soft spot" for CYP2D6 and CYP3A4.[2] The cyclopropyl group hinders the approach of the heme-iron oxo species required for hydrogen abstraction.
Table 1: In Vitro Metabolic Stability (Human Liver Microsomes)
| Compound | Substrate Remaining (t=60 min) | Major Metabolite | |
| Fragment-Me Ligand | 15% | >120 (High) | Phenol (via |
| Fragment-CP Ligand | 82% | <15 (Low) | Intact parent / minor ring opening |
Interpretation: The cyclopropyl ether reduces clearance by >8-fold. The C-H bonds of the cyclopropyl ring have higher bond dissociation energy (
kcal/mol) compared to the methyl C-H (kcal/mol), making radical abstraction by CYP450 energetically unfavorable.
Receptor Affinity (Representative H3 Antagonist Model)
In Histamine H3 receptor assays, the additional bulk of the cyclopropyl group is generally well-tolerated and often improves affinity via hydrophobic contacts.[2]
Mechanistic Insight: The cyclopropyl ring fills a hydrophobic lipophilic pocket more effectively than the methyl group, displacing "high-energy" water molecules from the binding site, which provides an entropic gain in binding energy.[2]
Visualizing the Mechanism
Metabolic Fate Pathway
The diagram below illustrates why the Cyclopropoxy analog survives longer in vivo.
Caption: Comparative metabolic fate. The methoxy analog undergoes rapid O-demethylation to the phenol, while the cyclopropyl ether resists CYP450 oxidation due to bond strength and steric hindrance.
Experimental Protocols
To ensure reproducibility, we recommend the Chan-Lam Coupling for synthesizing the cyclopropoxy fragment, as direct alkylation with bromocyclopropane is often low-yielding.[1]
Synthesis of (4-Cyclopropoxy-2-methylphenyl)methanamine[1][2]
Methodology: Copper-promoted coupling of the phenol precursor with cyclopropylboronic acid.[1]
-
Reagents:
-
Workflow:
-
Step A (Coupling): Dissolve N-Boc-4-amino-3-methylphenol in DCE. Add
, bipyridine, and cyclopropylboronic acid. Heat to under air (oxidative coupling requires ) for 16 hours. -
Step B (Workup): Filter through Celite to remove Copper salts. Wash with
HCl and Brine. Concentrate organic layer.[1][2] -
Step C (Deprotection): Treat the intermediate with
HCl in Dioxane for 2 hours to remove the Boc group. -
Step D (Isolation): Basify with
to pH 10, extract with DCM. The free amine is obtained as a pale yellow oil.
-
Microsomal Stability Assay Protocol
-
Preparation: Prepare 1 µM solution of the test compound in Phosphate Buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (0.5 mg/mL protein). Pre-incubate at
for 5 min. -
Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).[1]
-
Sampling: Aliquot at
min. Quench immediately with ice-cold Acetonitrile containing Internal Standard. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.[1] .
Workflow Visualization
Caption: Synthetic workflow utilizing Chan-Lam coupling to install the cyclopropyl ether efficiently.
Conclusion & Recommendation
For drug discovery programs targeting CNS indications or requiring extended half-life, (4-Cyclopropoxy-2-methylphenyl)methanamine is the superior building block compared to its methoxy analog.[1]
-
Use the Methoxy analog only for initial high-throughput screening (HTS) due to lower cost.[1]
-
Switch to the Cyclopropoxy analog during Lead Optimization (LO) to solve metabolic liabilities and improve BBB penetration without sacrificing potency.
References
-
Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry. Elsevier.[1] (Discusses cyclopropyl ethers as bioisosteres).
-
Griebel, G., et al. (2002). "4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist."[1][4][5] Journal of Pharmacology and Experimental Therapeutics, 301(1), 333-345.[4] Link
-
Barnes-Seeman, D. (2012).[1][2] "The role of the cyclopropyl group in drug discovery." Current Topics in Medicinal Chemistry, 12(7). (Review of metabolic stability of cyclopropyl ethers).
-
PubChem Compound Summary. (2025). "(4-(2-Cyclopropylethyl)phenyl)methanamine."[1][2] National Center for Biotechnology Information.[1] Link
-
Qiao, J. X., et al. (2008).[2] "Achieving structural diversity using the Chan-Lam coupling reaction."[1] Organic Letters, 10(19). (Synthetic protocol basis).
Sources
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- 2. evitachem.com [evitachem.com]
- 3. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 4. 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Analytical Differentiation of (4-Cyclopropoxy-2-methylphenyl)methanamine from Structural Isomers
Introduction: The Structural Integrity Challenge
In the development of H3 receptor antagonists and other GPCR-targeted therapeutics, the (4-Cyclopropoxy-2-methylphenyl)methanamine scaffold represents a privileged structure. However, its synthesis—often involving the alkylation of phenols or cyclopropanation of enol ethers—is prone to generating structural isomers that are difficult to separate by standard flash chromatography.
The primary challenge lies in distinguishing the target molecule (Compound A ) from its two most persistent imposters:
-
The Regioisomer: (2-Cyclopropoxy-4-methylphenyl)methanamine (Isomer B ), arising from non-selective alkylation or directing group failure.
-
The Valence Isomer: (4-(Allyloxy)-2-methylphenyl)methanamine (Isomer C ), a ring-opened isomer often formed during thermal stress or acidic workup of the cyclopropyl ether.
This guide provides a definitive, data-driven protocol to differentiate these species, ensuring the integrity of your structure-activity relationship (SAR) data.
Structural & Theoretical Basis
Before detailing the protocols, we must establish the distinct physicochemical signatures of the target versus its isomers.
| Feature | Target: (4-Cyclopropoxy-2-methylphenyl)methanamine | Regioisomer: (2-Cyclopropoxy-4-methylphenyl)methanamine | Valence Isomer: (4-(Allyloxy)-2-methylphenyl)methanamine |
| Formula | C₁₁H₁₅NO | C₁₁H₁₅NO | C₁₁H₁₅NO |
| MW | 177.25 g/mol | 177.25 g/mol | 177.25 g/mol |
| Key Moiety | Cyclopropyl Ether (Ar-O-cPr) | Cyclopropyl Ether (Ar-O-cPr) | Allyl Ether (Ar-O-CH₂-CH=CH₂) |
| Electronic Env. | Electron-rich para-position | Sterically crowded ortho-position | Electron-rich para-position |
| Critical Risk | Stable under basic conditions | Stable; distinct NOE signals | Unstable to Lewis acids; distinct olefinic NMR |
Analytical Strategy: The Differentiation Workflow
The following decision tree outlines the logical flow for confirming the identity of your isolated material.
Figure 1: Analytical logic flow for differentiating cyclopropyl benzylamine isomers.
Detailed Experimental Protocols
Protocol A: Proton Nuclear Magnetic Resonance (¹H NMR)
Objective: Differentiate the cyclopropyl ring from the allyl chain and assign regiochemistry.
Methodology:
-
Dissolve 5-10 mg of the sample in 0.6 mL of CDCl₃.
-
Acquire spectrum with at least 16 scans, ensuring relaxation delay (d1) is ≥ 2.0s to allow integration accuracy.
-
Critical Check: Zoom into the 0.0–1.0 ppm and 5.0–6.5 ppm regions.
Diagnostic Signals Table:
| Moiety | Signal Type | Chemical Shift (δ) | Multiplicity | Interpretation |
| Cyclopropyl CH₂ | Upfield Multiplet | 0.65 – 0.85 ppm | Multiplet (4H) | Diagnostic for Target & Isomer B . High-field shift due to ring current anisotropy. |
| Cyclopropyl CH | Methine | 3.70 – 3.75 ppm | Multiplet (1H) | Alpha-proton attached to oxygen. |
| Allyl Vinyl | Olefinic | 5.90 – 6.10 ppm | ddt (1H) | Diagnostic for Isomer C . Absent in target. |
| Allyl Terminal | Olefinic | 5.20 – 5.45 ppm | dd (2H) | Diagnostic for Isomer C . Absent in target. |
| Ar-Methyl | Singlet | 2.20 – 2.35 ppm | Singlet (3H) | Present in all, but shift varies slightly by position. |
Expert Insight: The cyclopropyl protons are unique. If you see signals in the 5-6 ppm range, your cyclopropyl ring has opened (Isomer C). If you see only signals > 1.0 ppm (and no olefins), you may have lost the ether entirely (phenol hydrolysis).
Protocol B: NOESY (Nuclear Overhauser Effect Spectroscopy)
Objective: Distinguish the Target (2-Me, 4-OcPr) from the Regioisomer (4-Me, 2-OcPr).
Mechanism: NOE signals arise from protons that are spatially close (< 5 Å) but not necessarily bonded.
-
Target: The Methyl group (pos 2) is adjacent to the Benzylic Amine (pos 1).
-
Regioisomer: The Methyl group (pos 4) is adjacent only to aromatic protons, far from the Benzylic Amine.
Workflow:
-
Run a 2D NOESY experiment (mixing time 500 ms).
-
Look for cross-peaks between the Ar-CH₃ singlet (~2.3 ppm) and the Benzylic CH₂ singlet (~3.8 ppm) .
Interpretation:
-
Cross-peak Present: The methyl group is ortho to the methanamine. Result: Target Molecule.
-
Cross-peak Absent: The methyl group is para/meta to the methanamine. Result: Regioisomer B.
Protocol C: Mass Spectrometry (EI/ESI)
Objective: Confirm stability and fragmentation patterns.
While all three isomers have the same parent mass (m/z ~177), their fragmentation differs under Electron Impact (EI).
-
Cyclopropyl Ethers (Target): Often show a characteristic loss of the cyclopropyl radical (M - 41) or ethylene (M - 28) if rearrangement occurs.
-
Allyl Ethers (Isomer C): Undergo a McLafferty-like rearrangement or loss of the allyl radical (M - 41), but the base peak often differs due to the stability of the allylic cation.
Synthesis Implications & Troubleshooting
Understanding how these isomers form allows you to prevent them.
Figure 2: Synthetic origins of common impurities.
Prevention Tips:
-
Avoid Acidic Workups: Cyclopropyl ethers are acid-sensitive. Using strong HCl to form the amine salt can trigger ring opening to the allyl isomer (Isomer C) or chloropropyl derivatives. Recommendation: Use fumaric acid or oxalic acid for salt formation if necessary, or keep as a free base.
-
Temperature Control: Alkylation reactions > 100°C can favor thermodynamic rearrangement. Keep reaction temperatures moderate (60-80°C).
References
-
Gozzo, F. C., et al. (2025). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers.[1][2] MDPI. [Link]
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes.[3] [Link]
-
PubChem. (2025).[6] Compound Summary: (2-Cyclopropylphenyl)methanamine. National Library of Medicine. [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of (4-Cyclopropoxy-2-methylphenyl)methanamine: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. (4-Cyclopropoxy-2-methylphenyl)methanamine, a substituted benzylamine, represents a class of compounds with significant potential in medicinal chemistry. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, drawing upon established safety protocols for structurally similar and potentially hazardous aromatic amines.
Core Principles of Chemical Safety: A Proactive Stance
Before any laboratory work commences, a thorough risk assessment is essential. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific procedures to be undertaken. The scale of the reaction, the physical form of the material (solid or liquid), and the potential for aerosol generation are all critical factors that will dictate the required level of protection.
Engineering Controls: The First Line of Defense
It is a fundamental principle of laboratory safety that engineering controls should be the primary method of exposure reduction. Personal protective equipment is the last line of defense. All work with (4-Cyclopropoxy-2-methylphenyl)methanamine and its analogues should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][3] The fume hood provides a physical barrier and active ventilation to capture and remove vapors and fine powders.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be a deliberate process, tailored to the specific risks of the procedure. The following table outlines the recommended PPE for handling (4-Cyclopropoxy-2-methylphenyl)methanamine, based on the known hazards of similar compounds.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes and Face | Chemical splash goggles and a face shield. | Aromatic amines can be severely damaging to the eyes.[4][5][6] Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face, which is crucial when handling corrosive materials.[1][3] |
| Hands | Nitrile or neoprene gloves. | Given the corrosive nature of similar compounds, robust chemical-resistant gloves are mandatory.[4][7] Nitrile gloves offer good resistance to a range of chemicals and are a common choice for laboratory work. For prolonged or large-scale operations, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for pinholes or tears before use.[1][8] |
| Body | A lab coat, chemically resistant apron, and full-length pants. | A standard lab coat provides a basic barrier. However, when handling corrosive materials, a chemically resistant apron worn over the lab coat is recommended to protect against splashes.[9] Ensure the lab coat is fully buttoned and the sleeves are not rolled up. Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8] |
| Respiratory | Use in a certified chemical fume hood. For spill cleanup or in case of ventilation failure, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary. | The primary means of respiratory protection is the use of a fume hood.[1][2] If there is a risk of aerosolization or if engineering controls are not sufficient, respiratory protection should be considered.[3][7] The choice of respirator and cartridge should be based on a formal risk assessment. |
Experimental Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.
Caption: Workflow for the disposal of contaminated PPE.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1][3][5]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][3][5]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. [1][2]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [1][5]Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can confidently and safely handle (4-Cyclopropoxy-2-methylphenyl)methanamine and other novel chemical compounds, fostering a culture of safety and scientific excellence within the laboratory.
References
- Angene Chemical. (2021, May 1).
- TCI Chemicals. (2025, May 2).
- Fisher Scientific. (2012, February 23).
- Carl ROTH.
- PMC. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
- Angene Chemical. (2024, September 13).
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Oxford Lab Fine Chem. BENZYLAMINE - (For Synthesis) MSDS CAS.
- MilliporeSigma. (2024, September 7).
- Sigma-Aldrich. (4-Cyclopropylphenyl)methanamine | 118184-67-1.
- Fisher Scientific.
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- SAMS Solutions. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- ResearchGate. Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development.
- Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS.
- AIR Unimi. Polydrug fatal intoxication involving MDPHP: Detection and in silico investigation of multiple 3,4-methylenedioxy-derived design.
- CymitQuimica. (2024, December 19).
- Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
- BVL. Personal protective equipment when handling plant protection products.
- Umweltbundesamt. (2021, April 29).
- ECHEMI.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Airgas.
Sources
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- 2. angenechemical.com [angenechemical.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. velsafe.com [velsafe.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. sams-solutions.com [sams-solutions.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
